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Compound of Interest

Compound Name: 5-Fluoro-6-iodouridine

CAS No.: 87818-06-2

Cat. No.: B1356998

Get Quote

Via Regioselective Directed Ortho-Lithiation (DoM)
Executive Summary & Strategic Analysis
Target Compound: 5-Fluoro-6-iodouridine (CAS: 87818-06-2) Core Challenge: Introduction of

iodine at the C6 position is sterically hindered by the ribose moiety and electronically

challenged by the competing acidity of the N3 proton. Strategic Solution: The presence of the

Fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), significantly

acidifying the C6 proton. This makes Directed Ortho-Metallation (DoM) using Lithium

Diisopropylamide (LDA) highly effective compared to non-fluorinated uridine.

Key Advantages of this Route:

Regioselectivity: Exclusive C6 functionalization; no C5 mixtures (as C5 is blocked by F).

Convergence: Uses commercially available 5-fluorouridine, avoiding the complex

glycosylation of unstable 6-iodo bases.

Scalability: Reaction conditions are standard for pharmaceutical intermediate production.
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Retrosynthetic Analysis
The pathway disconnects the C-I bond at the final functionalization step. The precursor

requires global protection of the ribose hydroxyls to prevent alkoxide formation and to direct the

lithiation species.

Pathway:5-F-6-I-U

Protected 5-F-6-I-U

6-Lithio-Intermediate

Protected 5-F-U

5-Fluorouridine

Step-by-Step Experimental Protocol
Phase A: Global Protection (Silylation)
Objective: Protect the 2', 3', and 5' hydroxyl groups to prevent side reactions with LDA. TBDMS

(tert-butyldimethylsilyl) is preferred over acetyl/benzoyl due to stability under strong basic

conditions (LDA).

Reagents: 5-Fluorouridine (1.0 eq), TBDMS-Cl (3.5 eq), Imidazole (7.0 eq), DMF

(anhydrous).

Procedure:

Dissolve 5-fluorouridine in anhydrous DMF (0.5 M concentration) under Argon.

Add Imidazole followed by TBDMS-Cl.

Stir at 25°C for 12–16 hours.

Workup: Dilute with Et2O, wash with water (3x) to remove DMF/Imidazole. Dry over

Na2SO4.[1]

Purification: Flash chromatography (Hexane/EtOAc).

Product:2',3',5'-Tri-O-(tert-butyldimethylsilyl)-5-fluorouridine (Intermediate 1).
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Phase B: Directed Ortho-Lithiation & Iodination (The Critical
Step)
Objective: Generate the C6-carbanion and quench with electrophilic iodine.

Reagents: Intermediate 1 (1.0 eq), LDA (Lithium Diisopropylamide, 2.0 M in THF/heptane,

2.2 eq), Iodine (

, 2.5 eq), Anhydrous THF.

Setup: Flame-dried glassware, strictly inert atmosphere (Argon/Nitrogen).

Procedure:

Cool a solution of Intermediate 1 in THF to -78°C (Dry ice/Acetone bath).

Lithiation: Add LDA dropwise over 20 minutes. The solution typically turns yellow/orange.

Mechanism: The C4-carbonyl oxygen coordinates the Li, directing the base to the C6

proton. The C5-F stabilizes the resulting carbanion.

Stir at -78°C for 1 hour.

Iodination: Dissolve Iodine (

) in minimal THF and add dropwise to the lithiated mixture at -78°C.

Stir for 30 mins at -78°C, then allow to warm to 0°C over 1 hour.

Quench: Add saturated aqueous

(Sodium Thiosulfate) to reduce excess iodine (color change from brown to clear).

Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Product:2',3',5'-Tri-O-TBDMS-5-fluoro-6-iodouridine (Intermediate 2).

Phase C: Global Deprotection
Objective: Remove silyl groups to yield the final nucleoside without cleaving the C-I bond

(which is sensitive to reduction).
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Reagents:

(Triethylamine trihydrofluoride) or TBAF (buffered with AcOH).

Note: Avoid unbuffered TBAF as the high basicity can cause dehydroiodination

(elimination). Acidic conditions (

) are safer for 6-iodo derivatives.

Procedure:

Dissolve Intermediate 2 in THF.

Add

(5.0 eq). Stir at Room Temperature for 24 hours.

Purification: Remove solvent in vacuo.[2] Purify via preparative HPLC (Reverse Phase

C18, Water/Acetonitrile gradient) or column chromatography (DCM/MeOH).

Final Product:5-Fluoro-6-iodouridine.

Process Visualization (Workflow)
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Start: 5-Fluorouridine
(Commercial)

Step 1: Global Protection
(TBDMS-Cl, Imidazole, DMF)

Intermediate 1:
2',3',5'-Tri-O-TBDMS-5-fluorouridine

Step 2: Lithiation & Quench
(LDA, -78°C; then I2)

 Directed Ortho-Metallation

Intermediate 2:
Protected 5-Fluoro-6-iodouridine

 Electrophilic Iodination

Step 3: Deprotection
(Et3N-3HF or Buffered TBAF)

Final Product:
5-Fluoro-6-iodouridine

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway utilizing the C6-lithiation strategy.
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Mechanistic Insight: Why this works
The success of this protocol relies on the Cooperative Ortho-Effect:

Coordination: The Lithium cation (

) coordinates with the carbonyl oxygen at C4 (and potentially the ring nitrogen anion if N3 is
deprotonated, though TBDMS sterics usually favor C4-O coordination).

Inductive Acidification: The Fluorine atom at C5 is highly electronegative (

). It pulls electron density from the C5-C6 bond, making the C6 proton significantly more
acidic (pKa lowered by ~3-5 units compared to uridine).

Stabilization: The resulting C6-carbanion is stabilized by the adjacent electron-withdrawing

Fluorine, preventing rapid decomposition before the Iodine quench.

Data & Quality Control
Parameter Specification Method of Verification

Appearance Off-white to pale yellow solid Visual Inspection

Identity (NMR)

Loss of C6-H doublet (~8.0

ppm). Presence of F-coupling.

[3][4]

1H-NMR (DMSO-d6)

Identity (MS)
[M+H]+ matches theoretical

mass (approx 389.09 Da)
LC-MS (ESI+)

Purity >95% HPLC (C18, 254 nm)

Stability
Light Sensitive (C-I bond labile

to photolysis)
Store at -20°C, Dark

Critical Troubleshooting:

Problem: Recovery of starting material (5-Fluorouridine).

Cause: Wet THF or insufficient LDA.
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Fix: Redistill THF over Na/Benzophenone; titrate LDA before use.

Problem: C6-H signal remains in NMR.

Cause: Lithiation temperature too high (decomposition) or quench too slow.

Fix: Maintain strict -78°C; ensure rapid addition of Iodine solution.

Safety & Handling
Iodine (

): Corrosive and volatile. Weigh in a fume hood.

LDA: Pyrophoric. Handle under strict inert atmosphere.

HF Derivatives:

is toxic and corrosive. Use calcium gluconate gel in case of skin contact.

Product Stability: 6-iodo nucleosides are prone to deiodination upon prolonged exposure to

UV light. All purification steps should be performed under low-light conditions or using amber

glassware.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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